lesinurad pharmacology
lesinurad pharmacology
An In-depth Technical Guide on the Pharmacology of Lesinurad
Introduction
Lesinurad (formerly RDEA594, brand name Zurampic) is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1][2] It is indicated for use in combination with a xanthine oxidase inhibitor (XOI) for patients who have not achieved target serum uric acid (sUA) levels with an XOI alone.[1][3][4] Lesinurad provides a dual mechanism of action—reducing urate production via the XOI and increasing renal excretion of uric acid—to effectively lower sUA levels.[5] This document provides a comprehensive overview of the pharmacology of lesinurad, including its mechanism of action, pharmacokinetics, pharmacodynamics, and associated experimental methodologies, intended for researchers and drug development professionals. Although it received FDA and EMA approval, lesinurad was later discontinued for commercial reasons.[1]
Lesinurad lowers serum uric acid by selectively inhibiting transporter proteins involved in uric acid reabsorption in the proximal tubules of the kidneys.[6][7]
Primary Targets: URAT1 and OAT4
The primary mechanism of lesinurad involves the inhibition of two key apical transporters:
-
Uric Acid Transporter 1 (URAT1): This transporter is responsible for the majority of filtered uric acid reabsorption from the renal tubular lumen back into the bloodstream.[5][6][7][8] By inhibiting URAT1, lesinurad significantly increases the fractional excretion of uric acid (FEUA), thereby lowering sUA levels.[5][9][10]
-
Organic Anion Transporter 4 (OAT4): Lesinurad also inhibits OAT4, another uric acid transporter that has been associated with diuretic-induced hyperuricemia.[1][6][7][10] This action may contribute to its efficacy in patients receiving diuretic therapy.
Transporter Selectivity
Lesinurad's selectivity is a key feature of its pharmacological profile. It does not inhibit the basolateral transporter SLC2A9 (also known as GLUT9), which is responsible for uric acid's exit from the tubular cell into the interstitium.[6][7] Furthermore, in vitro studies have shown it has no effect on the efflux transporter ABCG2.[10] While lesinurad demonstrates inhibitory activity against OAT1 and OAT3 in vitro, this is not observed clinically.[10] The lack of in vivo inhibition is attributed to its high plasma protein binding (>98%), which results in a maximal free plasma concentration insufficient to inhibit these transporters.[10][11]
Caption: Lesinurad inhibits URAT1 and OAT4 on the apical membrane of renal tubule cells.
In Vitro Inhibitory Activity
The inhibitory potency of lesinurad against key urate transporters has been quantified in various in vitro cell-based assays.
| Transporter | IC50 (µM) | Reference(s) |
| URAT1 | 3.5 - 7.3 | [6][7][10][12] |
| OAT4 | 2.0 - 3.7 | [6][7][10] |
| OAT1 | 3.9 | [10] |
| OAT3 | 3.5 | [10] |
| ABCG2 | > 100 (No effect) | [10] |
| GLUT9 | No inhibition | [10][13] |
Experimental Protocols
The pharmacological properties of lesinurad were characterized through a series of standardized in vitro and in vivo studies.
In Vitro Transporter Inhibition Assay Protocol
The half-maximal inhibitory concentration (IC50) of lesinurad against urate transporters is typically determined using a cell-based substrate uptake assay.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured under standard conditions.[10] The cells are then transiently transfected with a plasmid vector expressing the human transporter of interest (e.g., hURAT1).[10][12]
-
Cell Plating: Transfected cells are plated into multi-well plates and allowed to adhere and express the transporter, typically for 24 hours.[10]
-
Inhibitor Incubation: Cells are washed with an assay buffer (e.g., 25 mM MES pH 5.5 or 25 mM HEPES pH 7.3, 125 mM NaCl or gluconate, and other salts).[10][12] A serial dilution of lesinurad is then added to the wells and pre-incubated for a short period (e.g., 5 minutes).[12]
-
Substrate Addition: A radiolabeled substrate, typically 100 µM of [¹⁴C]-uric acid, is added to initiate the transport reaction.[12]
-
Incubation and Lysis: The cells are incubated for a defined period (e.g., 10 minutes) to allow for substrate uptake.[12] The reaction is stopped, and the cells are washed and then lysed with a solution like 0.1 M NaOH.[8]
-
Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.[8]
-
Data Analysis: The rate of transport is measured and plotted against the concentration of lesinurad. The IC50 value is calculated by fitting the data to a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or WinNonlin).[8][14]
Caption: A typical experimental workflow for determining the IC50 of lesinurad.
Human Pharmacokinetic Study Protocol
The pharmacokinetic profile of lesinurad was evaluated in healthy adult subjects through single and multiple ascending dose studies.[2][14]
Methodology:
-
Study Design: A randomized, placebo-controlled, ascending dose study is conducted in healthy volunteers.[2]
-
Dosing: Subjects receive single oral doses of lesinurad (e.g., 5 mg to 600 mg) or multiple once-daily doses (e.g., 100 mg to 400 mg for 10 days).[2][14]
-
Sample Collection: Serial blood and urine samples are collected at pre-defined time points before and after drug administration (e.g., up to 24-48 hours post-dose).[14]
-
Bioanalysis: Plasma and urine concentrations of lesinurad and its metabolites are determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters using noncompartmental analysis software (e.g., WinNonlin).[14] Parameters include Cmax, Tmax, AUC, t½, apparent oral clearance (CL/F), and renal clearance (CLR).[14]
Pharmacodynamics
The pharmacodynamic effects of lesinurad are characterized by dose-dependent changes in serum and urinary uric acid.
Effects on Uric Acid Homeostasis
In clinical studies involving both healthy subjects and gout patients, single and multiple oral doses of lesinurad resulted in dose-dependent decreases in sUA levels and corresponding increases in the renal clearance and fractional excretion of uric acid.[2][6][7]
| Parameter | Finding | Reference(s) |
| Serum Uric Acid (sUA) | A single 200 mg dose reduced sUA by 33% after 6 hours. A 400 mg daily dose reduced sUA by 35% at 24 hours post-dose. | [2][10][14] |
| Fractional Excretion of Uric Acid (FEUA) | A single 200 mg dose caused a 3.6-fold increase in FEUA after 6 hours. | [10] |
| EC50 on FEUA | The half-maximal effective plasma concentration of lesinurad on FEUA was determined to be 13 µM. | [15] |
| Cardiac Repolarization | No clinically significant effect on the QTc interval was observed at doses up to 1600 mg. | [6] |
Pharmacokinetics
Lesinurad exhibits predictable pharmacokinetic properties following oral administration.
ADME Profile
-
Absorption: Lesinurad is rapidly and well-absorbed, with an absolute bioavailability of approximately 100%.[6][7][16] Peak plasma concentrations (Tmax) are reached within 1 to 4 hours.[1][9] Administration with a high-fat meal can decrease Cmax by up to 18% but does not affect the overall exposure (AUC).[6][7]
-
Distribution: It is extensively bound to plasma proteins (>98%), primarily albumin.[1][6][16] The mean steady-state volume of distribution is approximately 20 L.[6][16]
-
Metabolism: Lesinurad is primarily metabolized in the liver via oxidation, mainly by the cytochrome P450 enzyme CYP2C9.[1][6][16] A secondary pathway involves microsomal epoxide hydrolase (mEH).[1]
-
Excretion: The drug is eliminated through both urine (approximately 63%) and feces (approximately 32%).[1] The biological half-life is about 5 hours.[1] Between 30% and 40% of the administered dose is excreted as unchanged lesinurad in the urine.[1][14]
References
- 1. Lesinurad - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lesinurad: A Novel Agent for Management of Chronic Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Zurampic (Lesinurad Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mims.com [mims.com]
